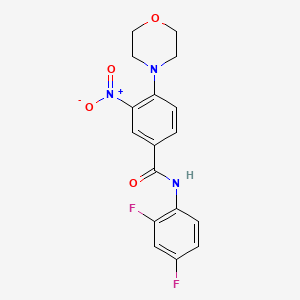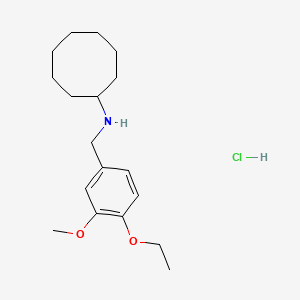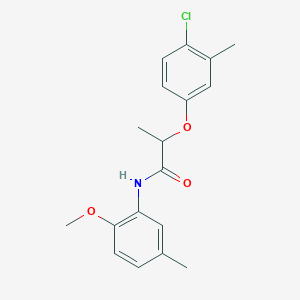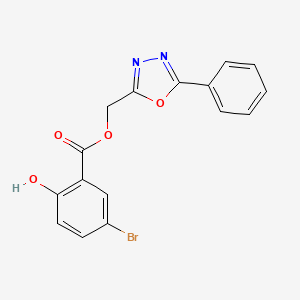![molecular formula C19H15ClN2O4 B4399767 [4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4399767.png)
[4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)phenyl]acetic acid
Übersicht
Beschreibung
[4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)phenyl]acetic acid is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as etodolac, which is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. However,
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antimicrobial Agents : A study by Sah, Bidawat, Seth, and Gharu (2014) involved the synthesis of formazans from a Mannich base, with a structure similar to the specified compound, demonstrating moderate antimicrobial activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Chemical Synthesis and Evaluation : Rajanarendar, Afzal, and Karunakar (2003) synthesized isoxazolyl pyrimidine diones and isoxazolyl thiazolidinones, chemically related to the specified compound, and evaluated their biological activity, demonstrating the chemical versatility of these compounds (Rajanarendar, Afzal, & Karunakar, 2003).
Antimicrobial Activity of Pyrazoline Derivatives : Guna, Bhadani, Purohit, and Purohit (2015) synthesized 1-acetyl and 1-phenyl pyrazolines with a structure related to the specified compound, demonstrating moderate antimicrobial activity (Guna, Bhadani, Purohit, & Purohit, 2015).
Antimycobacterial Agents : Ali and Shaharyar (2007) discovered novel phenoxyacetic acid derivatives, including a compound structurally similar to the specified chemical, showing significant activity against Mycobacterium tuberculosis (Ali & Shaharyar, 2007).
- , highlighting its potential in developing treatments for diabetic complications (Costantino et al., 1999).
Biodynamic Agents Synthesis : Rajanarendar, Ramesh, Srinivas, and Shaik (2009) synthesized a series of isoxazolyl thiazolyl thiazolidinones, related in structure to the specified compound, establishing their potential as biodynamic agents (Rajanarendar, Ramesh, Srinivas, & Shaik, 2009).
Anti-Inflammatory and Analgesic Activities : Attimarad and Bagavant (1999) synthesized thiazole-5-acetic acids and esters structurally related to the specified compound, demonstrating significant anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).
Chemical Reactions and Synthesis : Kurihara, Mori, and Sakamoto (1977) studied the reaction of an acid related to the specified compound with hydroxylamine hydrochloride, contributing to the understanding of chemical synthesis and structural determination (Kurihara, Mori, & Sakamoto, 1977).
Derivatives Synthesis and Crystal Structure : Dölling, Frost, Heinemann, and Hartung (1993) synthesized derivatives of (diphenylmethylen-amino) acetic acid, demonstrating the versatility of related compounds in chemical synthesis and structural analysis (Dölling, Frost, Heinemann, & Hartung, 1993).
Eigenschaften
IUPAC Name |
2-[4-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-17(18(22-26-11)14-4-2-3-5-15(14)20)19(25)21-13-8-6-12(7-9-13)10-16(23)24/h2-9H,10H2,1H3,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQCYQQXIWJFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B4399686.png)
![1-{2-[3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4399693.png)

![1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4399715.png)
![4-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4399727.png)
amine hydrochloride](/img/structure/B4399729.png)
![4-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4399735.png)

![7-chloro-4-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]quinoline](/img/structure/B4399750.png)
![1-benzyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B4399763.png)
![4-[2-(2-benzylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4399764.png)

![4-[(cycloheptylamino)carbonyl]phenyl propionate](/img/structure/B4399776.png)
